H-Ser-Phe-Leu-Leu-Arg-OH is a cyclic peptide that has garnered attention for its potential therapeutic applications, particularly in the realm of cardiovascular health. This compound is part of a broader class of peptides known for their biological activity, including cytotoxic effects against atherosclerotic lesions in vivo. The structure of this peptide consists of a sequence of amino acids, contributing to its functional properties.
The synthesis and characterization of H-Ser-Phe-Leu-Leu-Arg-OH are documented in various scientific studies and patents, indicating its relevance in biochemical research and potential medical applications. Notably, it has been synthesized through solid-phase peptide synthesis methods and characterized using techniques such as mass spectrometry.
H-Ser-Phe-Leu-Leu-Arg-OH is classified as a cyclic peptide due to its unique amino acid sequence and structural properties. It belongs to the category of bioactive peptides, which are known for their roles in various physiological processes.
The primary method for synthesizing H-Ser-Phe-Leu-Leu-Arg-OH is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin.
The molecular structure of H-Ser-Phe-Leu-Leu-Arg-OH consists of a sequence of five amino acids: Serine, Phenylalanine, Leucine, Leucine, and Arginine. The specific arrangement of these amino acids contributes to the peptide's biological activity.
H-Ser-Phe-Leu-Leu-Arg-OH can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for H-Ser-Phe-Leu-Leu-Arg-OH primarily involves its interaction with specific receptors in biological systems. It has been identified as an activating peptide for protease-activated receptor 1 (PAR-1), which plays a crucial role in cellular signaling related to blood coagulation and inflammation.
Research indicates that this peptide can modulate cellular responses by binding to PAR-1, leading to various downstream effects that may enhance or inhibit cellular functions related to vascular health .
Relevant analyses often involve mass spectrometry and high-performance liquid chromatography (HPLC) for purity assessment and structural confirmation .
H-Ser-Phe-Leu-Leu-Arg-OH has several notable applications:
The pentapeptide H-Ser-Phe-Leu-Leu-Arg-OH (SFLLR) represents a landmark discovery in receptor pharmacology, specifically within the field of protease-activated receptors (PARs). Its identification emerged from intensive efforts in the 1990s to decipher the molecular mechanism by which thrombin, a serine protease, activates cellular signaling independent of its proteolytic functions in coagulation. Researchers systematically cleaved and analyzed the N-terminal extracellular domain of PAR-1, the primary thrombin receptor expressed on platelets and vascular cells. This work revealed that thrombin exposure unmasks a tethered ligand domain that folds back to activate the receptor. Synthetic peptide mimics corresponding to this newly exposed N-terminal sequence were designed and tested for receptor-activating potential. Among these, SFLLR was identified as the minimal fully active sequence capable of mimicking thrombin's receptor-activating properties without requiring proteolysis. This discovery, reported in seminal studies, established SFLLR as the first potent peptidyl PAR-1 agonist and provided an indispensable tool for dissecting thrombin receptor signaling independent of thrombin's enzymatic activity [4]. Subsequent structure-activity relationship (SAR) studies explored modifications to enhance potency and stability, with some analogs achieving EC₅₀ values in the low nanomolar range [4].
Table 1: Key Synthetic Peptide Agonists for PAR-1 Derived from the Tethered Ligand Sequence
Peptide Sequence | Name/Abbreviation | Relative Potency (EC₅₀ or Activity) | Significance |
---|---|---|---|
H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH | PAR-1 TL Peptide (1-14) | EC₅₀ ~10 µM (Original characterized sequence) | First identified fully active sequence activating PAR-1 |
H-Ser-Phe-Leu-Leu-Arg-OH | SFLLR | EC₅₀ ~10 µM (Minimal fully active sequence) | Core pentapeptide retaining agonist activity; widely used tool compound |
H-Ala-Phe(p-F)-Arg-Cha-HArg-Tyr-NH₂ | Compound 56 | EC₅₀ ~0.01 µM (1000x more potent than SFLLR) | Engineered high-potency analog with non-natural amino acids |
SFLLR functions as a potent and selective agonist for PAR-1 (Protease-Activated Receptor 1), a G-protein coupled receptor (GPCR) central to thrombin signaling in platelets, endothelial cells, smooth muscle cells, and neurons. Its mechanism of action involves direct binding to the receptor's extracellular loops, mimicking the action of the endogenous tethered ligand exposed after thrombin cleaves PAR-1's N-terminus. Binding triggers intracellular signaling primarily through Gq and G12/13 pathways, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP₃) production, intracellular calcium mobilization, diacylglycerol (DAG) generation, protein kinase C (PKC) activation, and Rho GTPase activation. These events mediate critical cellular responses including platelet activation and aggregation, endothelial barrier disruption, smooth muscle proliferation and migration, and inflammatory gene expression [3] [4]. SFLLR has been instrumental in elucidating the structure-function relationships of PAR-1 activation. Studies comparing SFLLR to the native heptapeptide sequence (SFLLRNP) demonstrated that while the C-terminal Asn-Pro residues in SFLLRNP contribute marginally to affinity, the core pentapeptide SFLLR is sufficient for receptor activation and subsequent downstream signaling events like inositol phosphate accumulation [3]. This established SFLLR as the essential pharmacophore within the endogenous tethered ligand sequence.
Table 2: Structural and Functional Features of SFLLR in PAR-1 Activation
Feature | Description | Functional Consequence |
---|---|---|
Core Sequence (SFLLR) | Minimal sequence required for full PAR-1 activation | Mediates direct interaction with the receptor's ligand-binding pocket |
N-terminal Serine (S1) | Critical for initial receptor interaction; removal/modification reduces activity | Positions peptide correctly; potential H-bonding |
Phenylalanine (F2) | Hydrophobic anchor point; aromatic ring crucial | Stabilizes binding via hydrophobic interactions; mutation drastically reduces potency |
Leucine-Leucine (L3-L4) | Hydrophobic residues providing structural bulk | Maintains correct peptide conformation and receptor contact; L→A mutations reduce activity |
C-terminal Arginine (R5) | Positively charged residue; absolutely indispensable | Forms critical ionic/salt bridge interactions with receptor; R→A mutation abolishes activity |
Secondary Structure | Adopts a turn structure stabilized by hydrophobic interactions (F2, L3, L4) | Facilitates optimal orientation of key residues (S1, R5) for receptor binding |
SFLLR exemplifies the profound structure-activity relationship (SAR) inherent to bioactive peptides. Each residue within the pentapeptide contributes critically to its agonist function, demonstrating the exquisite precision required for receptor interaction and activation:
SAR studies extending SFLLR, such as the addition of Asn-Pro (yielding the heptapeptide SFLLRNP, TRAP-7), showed that while these residues can enhance receptor affinity slightly, they are not essential for the fundamental activation mechanism driven by the SFLLR core. The sequence dependence observed in SFLLR activity aligns with broader principles of linker/peptide design derived from natural multi-domain proteins, where specific residues (like Pro, charged residues Arg/Asp, and hydrophobic Phe/Leu) are frequently enriched in linker regions critical for function and domain interaction [2]. The precise sequence SFLLR represents a highly optimized motif for engaging the PAR-1 activation site.
Table 3: Impact of Amino Acid Substitutions in the SFLLR Pentapeptide on PAR-1 Agonist Activity
Position | Residue Role | Example Mutation | Impact on Potency (EC₅₀) / Activity |
---|---|---|---|
1 (Ser) | N-terminal interaction | ΔSer¹ (FLLR) | Markedly decreased (10-100 fold) |
Ala¹ (AFLLR) | Significantly decreased (>10 fold) | ||
2 (Phe) | Hydrophobic anchor | Ala² (SALLR) | Dramatically decreased (>100 fold) |
Leu² (SLLLR) | Significantly decreased | ||
3 (Leu) | Hydrophobic/Conformation | Ala³ (SFALR) | Moderately to Significantly decreased |
Phe³ (SFFLR) | Variable (may disrupt conformation) | ||
4 (Leu) | Hydrophobic/Conformation | Ala⁴ (SFLLR → SFLAR) | Moderately decreased |
Arg⁴ (SFLRR) | Likely abolished (charge disruption) | ||
5 (Arg) | Ionic interaction (Salt bridge) | Ala⁵ (SFLLA) | Abolished (>1000 fold decrease) |
Lys⁵ (SFLLK) | Greatly diminished (>100 fold decrease) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: